molecular formula C27H20Cl2N2O2 B11977809 7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-40-4

7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11977809
CAS No.: 303060-40-4
M. Wt: 475.4 g/mol
InChI Key: MMACOWSOHGQJES-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS: 303060-40-4) is a tricyclic heterocyclic compound with a pyrazolo-oxazine core. Its molecular formula is C₂₉H₂₁Cl₂N₂O₂ (molecular weight: 485.35 g/mol). Structural features include:

  • Chlorine substituents at positions 7 and 9 on the benzoxazine ring, enhancing electrophilic reactivity.
  • A 4-methoxyphenyl group at position 5, contributing to solubility via polar interactions.

Biological Activity

7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS No. 303060-40-4) is a complex organic compound recognized for its potential biological activities. Its unique structural features, including dichloro and methoxy substituents and a pyrazolo-benzoxazine core, suggest significant implications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of the compound is C27H20Cl2N2O2C_{27}H_{20}Cl_{2}N_{2}O_{2} with a molecular weight of 475.37 g/mol. The presence of halogen atoms and functional groups enhances its reactivity and pharmacological properties.

Property Value
Chemical NameThis compound
CAS Number303060-40-4
Molecular FormulaC27H20Cl2N2O2
Molecular Weight475.37 g/mol

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds structurally similar to this compound. These include:

Anticancer Activity:
Compounds with similar structures have demonstrated anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, derivatives of pyrazolo[4,3-c]quinoline have been reported to exhibit significant cytotoxicity against several cancer types due to their ability to inhibit key signaling pathways involved in tumor progression .

Antimicrobial Activity:
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with methoxy and chloro groups have been linked to moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition:
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been observed in related compounds. This suggests that this compound may also exhibit similar enzyme inhibition capabilities which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Potential

A study evaluating the anticancer activity of various pyrazolo derivatives found that compounds with dichloro substitutions exhibited enhanced cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of substituted pyrazolo compounds revealed that those with methoxy groups showed significant inhibition against Bacillus subtilis and Salmonella typhi, suggesting that the presence of these substituents may enhance interaction with bacterial targets .

Case Study 3: Enzyme Inhibition Studies

In a comparative analysis of enzyme inhibitors, compounds similar to this compound were evaluated for their AChE inhibitory potential. Results indicated that these compounds could serve as leads for developing new therapeutic agents for Alzheimer’s disease .

Scientific Research Applications

Antitumor Activity

Preliminary studies suggest that 7,9-dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibits significant antitumor properties. Research indicates that it may interact with various molecular targets involved in cancer pathways, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

This compound also shows potential anti-inflammatory activities. It may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory conditions. The specific mechanisms are still under investigation but may involve inhibition of pro-inflammatory cytokines or modulation of immune responses.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22–0.25 μg/mL against various pathogens.
  • The compound has shown synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

Study Focus Findings
Study 1Antitumor effectsDemonstrated significant cytotoxicity against cancer cell lines in vitro.
Study 2Anti-inflammatory activityInhibited TNF-alpha production in macrophages.
Study 3Antimicrobial activityExhibited potent activity against Gram-positive bacteria with low MIC values.

These findings underscore the compound's potential as a lead candidate for drug development across multiple therapeutic areas.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

Key analogs differ in substituents at positions 2, 5, and 9 (Table 1):

Compound Name (CAS) Substituents (Position) Molecular Weight (g/mol) Key Findings
Target Compound (303060-40-4) 2-(Naphthalen-2-yl), 5-(4-MeO-Ph), 7,9-Cl 485.35 Enhanced solubility due to methoxy group; moderate thermal stability.
7,9-Dichloro-5-phenyl analog (303060-34-6) 2-(Naphthalen-2-yl), 5-Ph, 7,9-Cl 445.30 Reduced solubility (hydrophobic phenyl); higher crystallinity.
7,9-Dichloro-5-(4-Cl-Ph) analog (303060-35-7) 2-(Naphthalen-2-yl), 5-(4-Cl-Ph), 7,9-Cl 480.30 Increased halogen density; potential for halogen bonding in crystal packing.
Nitro-substituted analog (303060-64-2) 2-(Naphthalen-2-yl), 5-(4-NO₂-Ph), 7,9-Cl 490.34 High reactivity (nitro group); lower solubility in polar solvents.

Table 1. Substituent effects on physicochemical properties.

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., 4-MeO-Ph): The methoxy group in the target compound improves solubility in polar solvents (e.g., DMSO) compared to analogs with electron-withdrawing groups (e.g., 4-NO₂-Ph) .
  • Halogenation: Chlorine atoms at positions 7 and 9 increase molecular polarity and may enhance binding to biological targets via halogen bonds .

Crystallographic Insights

  • Crystal Packing: The naphthalen-2-yl group promotes π-π interactions, as observed in analogs like 303060-34-6, which form layered crystal structures .
  • Hydrogen Bonding: Methoxy and chloro substituents participate in weak hydrogen bonds (C–H···O/Cl), stabilizing the lattice in the target compound .

Properties

CAS No.

303060-40-4

Molecular Formula

C27H20Cl2N2O2

Molecular Weight

475.4 g/mol

IUPAC Name

7,9-dichloro-5-(4-methoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H20Cl2N2O2/c1-32-21-10-8-17(9-11-21)27-31-25(22-13-20(28)14-23(29)26(22)33-27)15-24(30-31)19-7-6-16-4-2-3-5-18(16)12-19/h2-14,25,27H,15H2,1H3

InChI Key

MMACOWSOHGQJES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl

Origin of Product

United States

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